(2R)-4-(methylamino)butan-2-ol
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Overview
Description
(2R)-4-(Methylamino)butan-2-ol is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-(methylamino)butan-2-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as ®-2-butanol.
Methylation: The hydroxyl group of ®-2-butanol is methylated using methylamine under controlled conditions.
Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines or alcohols.
Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, primary alcohols.
Substitution: Halogenated derivatives, other substituted amines.
Scientific Research Applications
(2R)-4-(methylamino)butan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-4-(methylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-4-(Methylamino)butan-2-ol: The enantiomer of (2R)-4-(methylamino)butan-2-ol, with different optical activity and potentially different biological effects.
4-(Methylamino)butan-2-ol: The racemic mixture containing both (2R) and (2S) enantiomers.
4-(Amino)butan-2-ol: A similar compound with an amino group instead of a methylamino group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity.
Properties
IUPAC Name |
(2R)-4-(methylamino)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(7)3-4-6-2/h5-7H,3-4H2,1-2H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCDGQVQQGSYMK-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCNC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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